Phenol, 2-chloro-4-ethenyl-6-methoxy-
Description
Properties
CAS No. |
112602-32-1 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-4-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H9ClO2/c1-3-6-4-7(10)9(11)8(5-6)12-2/h3-5,11H,1H2,2H3 |
InChI Key |
CAUYHEQTVAAURE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-chloro-4-ethenyl-6-methoxy- typically involves the chlorination of 4-ethenyl-2-methoxyphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-chloro-4-ethenyl-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-formyl-6-methoxyphenol or 2-chloro-4-carboxy-6-methoxyphenol.
Reduction: Formation of 2-hydroxy-4-ethenyl-6-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Phenol, 2-chloro-4-ethenyl-6-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Phenol, 2-chloro-4-ethenyl-6-methoxy- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Phenol, 4-Ethyl-2-Methoxy- (CAS 2785-89-9)
- Structure : Ethyl (-CH₂CH₃) at 4-position, methoxy at 2-position.
- Physical Properties : Boiling point = 368.50 ± 0.50 K .
- Comparison : Replacing the ethyl group in this compound with an ethenyl group (as in the target molecule) reduces molecular weight and alters intermolecular forces. The ethenyl group’s sp² hybridization may lower boiling points due to reduced van der Waals interactions compared to ethyl’s sp³.
(b) 2-{(E)-[(3-Chloro-4-Methylphenyl)Imino]Methyl}-6-Methoxyphenol
- Structure : Imine (-CH=N-) bridge and 3-chloro-4-methylphenyl substituent.
- This structural difference affects crystal packing and solubility .
(c) 4-Chloro-2-Methyl-6-(4-Methyl-2-Pyrrolidinyl)Phenol (CAS 603069-17-6)
- Structure : Pyrrolidinyl substituent at 6-position, methyl at 2-position.
- Comparison : The bulky pyrrolidinyl group increases steric hindrance, reducing reactivity in electrophilic substitution reactions compared to the target compound’s ethenyl group, which may participate in polymerization or addition reactions .
Physicochemical Properties
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